Butaperazine Maleate

Description

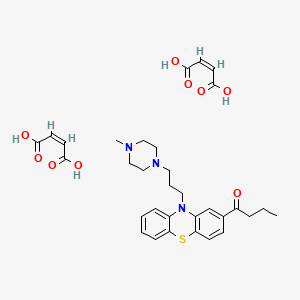

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1063-55-4 |

|---|---|

Molecular Formula |

C32H39N3O9S |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

bis((Z)-but-2-enedioic acid);1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one |

InChI |

InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI Key |

WVYWSPZQGQMPKW-SPIKMXEPSA-N |

Isomeric SMILES |

CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

1063-55-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butaperazine maleate; Repoise maleate; Tyrylen; |

Origin of Product |

United States |

Ii. Advanced Pharmacological Investigations of Butaperazine Maleate

Elucidating the Molecular Mechanism of Action

The pharmacological activity of butaperazine (B1668085) maleate (B1232345) is primarily attributed to its interactions with various neurotransmitter receptors in the central nervous system. As a phenothiazine (B1677639), its mechanism of action involves modulating dopaminergic and other neurotransmitter systems.

Dopamine (B1211576) Receptor Antagonism and Specificity (e.g., D2, 5-HT2)

Butaperazine, like other typical antipsychotics, exerts its effects largely through the antagonism of dopamine receptors, particularly the D2 subtype. drugbank.combiorxiv.org This blockade is thought to be a key mechanism underlying its antipsychotic efficacy. drugbank.comfrontiersin.org The potency of neuroleptics is often defined by their ability to block D2 receptors. psychiatrictimes.com While typical antipsychotics primarily target D2 receptors, some, including certain phenothiazines, also interact with serotonin (B10506) 5-HT2 receptors. biorxiv.orgdrugbank.comnih.gov The balance between D2 and 5-HT2 receptor blockade is a distinguishing feature between first-generation (typical) and second-generation (atypical) antipsychotics, with the latter often exhibiting a higher 5-HT2A/D2 ratio. biorxiv.orgpsychopharmacologyinstitute.com This differential binding profile is hypothesized to contribute to variations in therapeutic effects and side effect profiles. biorxiv.orgpsychopharmacologyinstitute.com

Modulation of Adenylate Cyclase Activity

Dopamine receptors, particularly D1-like receptors, are coupled to adenylate cyclase, an enzyme that plays a crucial role in intracellular signaling by regulating the levels of cyclic adenosine (B11128) monophosphate (cAMP). psychiatrictimes.com Activation of adenylate cyclase in areas like the limbic system and caudate nucleus is specifically mediated by dopamine. nih.gov Phenothiazines, including butaperazine, have been shown to block the dopamine-mediated activation of adenylate cyclase. nih.govepo.org This modulation of adenylate cyclase activity is considered a significant aspect of the pharmacological profile of these compounds and may be related to both their therapeutic efficacy and potential side effects. nih.gov

Impact on Neurotransmitter Turnover (e.g., Dopamine in Striatum and Mesolimbic System)

Antipsychotic drugs that act as dopamine receptor antagonists can influence dopamine turnover, which refers to the synthesis, release, and metabolism of dopamine. Blocking postsynaptic dopamine receptors, particularly in the mesolimbic system, can lead to increased dopamine turnover as the presynaptic neuron attempts to overcome the blockade. drugbank.com The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to limbic structures like the nucleus accumbens, is a key dopaminergic system implicated in the pathophysiology of conditions treated by antipsychotics. frontiersin.orgpsychiatrictimes.comjournalaim.com While direct data specifically on butaperazine's impact on dopamine turnover in the striatum and mesolimbic system were not extensively detailed in the provided context, the general mechanism of D2 antagonism by phenothiazines suggests a likely influence on dopamine turnover in these regions, consistent with the actions of similar compounds like prochlorperazine (B1679090) and haloperidol. drugbank.comdrugbank.com The nigrostriatal pathway, originating in the substantia nigra and projecting to the striatum, is another major dopaminergic system, primarily involved in motor control. psychiatrictimes.comjournalaim.com Antagonism of D2 receptors in this pathway is associated with extrapyramidal side effects. drugbank.compsychiatrictimes.com

Pharmacodynamics and Receptor-Ligand Kinetics

Pharmacodynamics describes the effects of a drug on the body and the mechanisms of these effects, while receptor-ligand kinetics specifically examines the rates of binding and unbinding of a drug to its target receptor.

Receptor Binding Kinetics (Association and Dissociation Rates)

Receptor binding kinetics provide valuable insights into the dynamic interaction between a ligand (such as butaperazine) and its receptor target. These kinetics are typically characterized by association rate constants (k_on or k_a) and dissociation rate constants (k_off or k_d). giffordbioscience.compepolska.pl The association rate describes how quickly a ligand binds to its receptor, while the dissociation rate describes how quickly it unbinds. giffordbioscience.compepolska.pl The ratio of the dissociation rate to the association rate (k_off / k_on) determines the equilibrium dissociation constant (K_D), which represents the affinity of the ligand for the receptor. giffordbioscience.compepolska.pl

Kinetic binding studies, often employing techniques like Surface Plasmon Resonance (SPR) or radioligand binding assays, measure these rates in real-time. giffordbioscience.comsartorius.comresearchgate.net A slower dissociation rate (lower k_off) generally indicates a longer residence time of the ligand on the receptor, which can be a significant factor in the duration and intensity of the pharmacological effect, even for ligands with similar equilibrium affinities. giffordbioscience.comresearchgate.net For example, a slower off-rate for a receptor blocker might lead to a more sustained blockade. giffordbioscience.com

While the provided search results discuss receptor binding kinetics in general and in the context of other antipsychotics and ligands biorxiv.orggiffordbioscience.compepolska.plsartorius.comresearchgate.netnih.gov, specific data on the association and dissociation rates of butaperazine maleate for its relevant receptors (e.g., D2, 5-HT2) were not found. Research in this area for butaperazine would involve detailed experimental studies to determine these kinetic parameters, which could further elucidate the nuances of its pharmacodynamic profile.

Quantitative Characterization of Receptor Occupancy

Quantitative characterization of receptor occupancy is a critical aspect of understanding the pharmacodynamics of a drug. This involves determining the extent to which a drug binds to its target receptors in vivo. For antipsychotic agents like butaperazine, which are known to interact with dopamine D2 receptors, receptor occupancy studies can provide insights into the relationship between drug concentration at the receptor site and clinical response. Achieving a certain level of receptor occupancy, typically between 65% and 80% for D2 receptors, is often associated with therapeutic efficacy for typical antipsychotics the-hospitalist.org.

While specific quantitative receptor occupancy data for this compound were not extensively detailed in the search results, the principle of receptor occupancy is fundamental to understanding the action of phenothiazine antipsychotics. Studies on other antipsychotics demonstrate that techniques such as Positron Emission Tomography (PET) imaging with radioligands are used to measure receptor occupancy in living subjects the-hospitalist.orggoogle.com. This allows researchers to correlate plasma drug concentrations or administered doses with the percentage of receptors occupied in specific brain regions.

Influence of Receptor Reserve on Functional Outcomes

Receptor reserve, also referred to as spare receptors, describes the phenomenon where a maximal biological response can be elicited by an agonist at a receptor occupancy of less than 100%. The extent of receptor reserve can influence the functional outcome of drug binding, particularly for partial agonists or antagonists. A large receptor reserve implies that a significant proportion of receptors can be bound before the maximal effect is reached, potentially buffering against fluctuations in drug concentration or the presence of competing endogenous ligands mdpi.com.

Pharmacokinetics and Biotransformation Research

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for determining appropriate dosing regimens and predicting drug interactions. Research into the pharmacokinetics of this compound has provided insights into its behavior within biological systems.

Absorption and Distribution Dynamics in Biological Systems

The absorption and distribution of this compound in biological systems are influenced by its physicochemical properties, such as solubility and lipid solubility researchgate.netnootanpharmacy.in. Absorption refers to the process by which the drug enters the systemic circulation from the site of administration slideshare.net. Distribution describes the reversible transfer of the drug from the bloodstream into the tissues and fluids of the body youtube.com.

Studies on butaperazine dihydrogen maleate have investigated its solubility and distribution behavior, which are important for oral dosage form planning researchgate.net. The solubility of the free butaperazine base in artificial intestinal juice was determined, indicating its potential for absorption in the intestine researchgate.net.

Plasma Concentration vs. Red Blood Cell Binding Correlation with Therapeutic Response

Research has explored the relationship between butaperazine concentrations in plasma and red blood cells (RBCs) and their correlation with therapeutic response in patients with schizophrenia nih.govnih.gov. A controlled study found that butaperazine concentrations in RBCs correlated significantly with clinical improvement, exhibiting an inverted U-shaped pattern nih.govnih.gov. In contrast, plasma levels of butaperazine were not significantly related to clinical response in this study nih.govnih.gov.

These findings suggest that the level of drug bound to RBCs might serve as a better peripheral indicator of drug levels at the site of action in the brain compared to plasma levels nih.gov. Large interpatient variations were observed in both plasma and RBC levels of butaperazine nih.gov. Studies also indicated that nonresponding schizophrenic patients had significantly lower levels of butaperazine in both plasma and red blood cells compared to clinically responding patients .

| Compartment | Correlation with Therapeutic Response | Interpatient Variation |

| Plasma | Not significantly related | Large |

| Red Blood Cells | Significantly correlated (inverted U) | Large |

Factors Influencing Distribution Behavior (e.g., water-lipid transfer)

Several factors can influence the distribution behavior of a drug within the body, including its lipid solubility, ionization state, protein binding, and blood flow to various tissues nootanpharmacy.inslideshare.net. For butaperazine, its distribution is influenced by its water-lipid transfer characteristics researchgate.net.

Quantitative estimation of water-lipid transfer for butaperazine dihydrogen maleate showed the highest velocities of transfer at a pH slightly less than 7.0, typical of the small intestine researchgate.net. At pH 8.0, the low solubility of butaperazine base became the limiting factor for transfer velocity researchgate.net. The actual distribution coefficients between n-heptane and an aqueous phase for the butaperazine base are very high, explaining its high solubility in fat researchgate.net. This high lipid solubility facilitates its passage across biological membranes, including potentially the blood-brain barrier drugbank.comresearchgate.net. Protein binding also plays a role in distribution, as drugs bound to plasma proteins are generally unable to readily cross cell membranes slideshare.net.

Metabolic Pathways and Metabolite Identification

Drug metabolism, primarily occurring in the liver, involves the enzymatic transformation of drugs into metabolites, which are typically more water-soluble and easier to excrete slideshare.net. Identifying the metabolic pathways and structures of metabolites is crucial for understanding a drug's clearance and potential for drug interactions.

While detailed specific metabolic pathways and metabolite structures for this compound were not extensively provided in the search results, general information regarding the metabolism of piperazine-substituted phenothiazine drugs is available. After chronic administration of such drugs to rats, tissues contained metabolites resulting from piperazine (B1678402) ring fission through multiple oxidative N-dealkylation, yielding substituted ethylenediamine (B42938) metabolites nih.gov.

Metabolite identification studies often employ techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify drug metabolites in biological samples wuxiapptec.complos.orgsums.ac.ir. In vitro methods utilizing liver microsomes or hepatocytes can also be used to study drug metabolism and identify potential metabolites researchgate.net. Knowledge of metabolic fate is important for both drug discovery and safety studies wuxiapptec.com.

| Process | Description | Relevance to this compound |

| Absorption | Entry into systemic circulation | Influenced by solubility in intestinal fluid; important for oral administration researchgate.net. |

| Distribution | Movement from blood to tissues | Influenced by lipid solubility and water-lipid transfer; high lipid solubility observed researchgate.net. |

| Metabolism | Enzymatic transformation into metabolites | Piperazine ring fission via oxidative N-dealkylation observed for related compounds in rats nih.gov. |

| Metabolite Identification | Determining the structure of metabolic products | Typically involves analytical techniques like LC-MS and in vitro metabolism studies wuxiapptec.complos.orgsums.ac.irresearchgate.net. |

Oxidative N-Dealkylation and Piperazine Ring Fission

Oxidative N-dealkylation is a significant metabolic pathway for piperazine-substituted phenothiazines, including butaperazine. This process involves the removal of alkyl groups attached to nitrogen atoms. In the case of butaperazine, this can lead to the fission of the piperazine ring. nih.govmdpi.com Following chronic administration of piperazine-substituted phenothiazine drugs to rats, drug metabolites were found in tissues where piperazine ring fission had occurred through multiple oxidative N-dealkylation steps, yielding substituted ethylenediamine metabolites. nih.gov

Phenothiazine Ring Hydroxylation and Oxidative N-Demethylation

Hydroxylation of the phenothiazine ring system is a principal metabolic route for butaperazine. nih.gov Oxidative N-demethylation also occurs, specifically the removal of the methyl group from the piperazine ring nitrogen. nih.gov These transformations contribute to the formation of the major fecal metabolites in rats and dogs. nih.gov Phenothiazine antipsychotic agents are known to undergo extensive metabolism via routes including aromatic hydroxylation and N-demethylation. core.ac.uk

Characterization of Minor Metabolites (e.g., Sulfoxide, Sulfone, Reduced Butyryl Side-Chain)

In addition to the major metabolic products, minor metabolites of butaperazine dimaleate have been characterized. These include butaperazine sulfoxide, butaperazine sulfone, and a reduction product of the butyryl side-chain carbonyl group. nih.gov Sulfoxidation, resulting in 5-sulfoxide metabolites (ring sulfoxide), is a common biotransformation pathway observed in all phenothiazines. core.ac.uk

Elimination Processes and Excretion Profiles

While detailed human excretion profiles for this compound are not extensively documented in the provided search results, studies in rats and dogs indicate that the principal metabolites are eliminated via feces. nih.gov For phenothiazines in general, elimination can occur through both urine and feces, often as metabolites. For instance, prochlorperazine, another piperazine phenothiazine, is reported to be mainly excreted via feces and bile, with low quantities of unchanged drug and metabolites detected in urine. drugbank.com

| Metabolic Pathway | Observed in (Species) | Key Transformations |

| Oxidative N-Dealkylation & Piperazine Ring Fission | Rats | Removal of alkyl groups from nitrogen, leading to piperazine ring cleavage. nih.gov |

| Phenothiazine Ring Hydroxylation | Rats & Dogs | Addition of hydroxyl groups to the phenothiazine ring. nih.gov |

| Oxidative N-Demethylation | Rats & Dogs | Removal of the methyl group from the piperazine nitrogen. nih.gov |

| Sulfoxide Formation | Rats & Dogs | Oxidation of the sulfur atom in the phenothiazine ring. nih.govcore.ac.uk |

| Sulfone Formation | Rats & Dogs | Further oxidation of the sulfur atom. nih.gov |

| Butyryl Side-Chain Reduction | Rats & Dogs | Reduction of the carbonyl group on the butyryl side chain. nih.gov |

Iii. Preclinical and Translational Research Methodologies

Animal Models in Pharmacological Studies

Animal models, particularly rodents, are instrumental in the preclinical assessment of antipsychotic compounds. These models are designed to mimic certain behavioral and neurochemical aspects relevant to psychotic disorders and to predict potential drug efficacy and side effect profiles.

Rodent models are widely used to assess the antipsychotic-like behavior and efficacy of compounds. These models often involve evaluating the ability of a drug to attenuate behaviors induced by psychotomimetic agents or to disrupt conditioned responses nih.govinvivochem.cnmeddic.jp. While specific detailed findings for butaperazine (B1668085) maleate (B1232345) in each of these models were not extensively provided in the search results, phenothiazine (B1677639) antipsychotics, as a class to which butaperazine belongs, are typically evaluated in tests such as conditioned avoidance response, which is considered a predictor of antipsychotic activity nih.govmeddic.jp. Other relevant behavioral assessments in rodents include evaluating effects on stereotypies and hyperlocomotion, behaviors that can be induced by dopaminergic agonists and are thought to model positive symptoms of schizophrenia nih.govinvivochem.cn. The modulation of these behaviors by a compound can indicate potential antipsychotic efficacy.

Investigations into dopamine (B1211576) turnover in specific animal brain regions, such as the striatum and mesolimbic areas, are crucial for understanding the neurobiological effects of antipsychotic drugs. Butaperazine has been shown in animal studies to increase striatal and mesolimbic dopamine turnover wikipedia.orgebi.ac.uk. The striatum is a key region involved in motor control and is implicated in the motor side effects of some antipsychotics, while the mesolimbic pathway is associated with reward and motivation and is thought to be involved in the therapeutic effects on positive symptoms. Increased dopamine turnover in these regions suggests that butaperazine influences dopaminergic neurotransmission.

The assessment of drug tolerance is an important aspect of preclinical research for compounds intended for chronic use. Tolerance, defined as a diminished response to a drug after repeated exposure requiring higher doses for the same effect, can be evaluated through both behavioral and biochemical experiments in animals. For antipsychotic drugs, tolerance and cross-tolerance among different agents are demonstrable in animal studies, particularly in experiments focused on evaluating the blockade of dopaminergic receptors in the basal ganglia. These experiments can involve repeated drug administration followed by behavioral tests or biochemical analyses to detect changes in sensitivity or receptor function.

Neurotoxicity Research

Assessment of Potential Neurotoxic Effects on the Nervous System

Assessing the potential neurotoxic effects of compounds like butaperazine maleate involves evaluating functional and morphological hazards to the nervous system. While direct studies specifically detailing the assessment of this compound's neurotoxicity are not extensively available, research on phenothiazines in general provides context for the types of assessments conducted. Developmental neurotoxicity studies, for instance, evaluate potential hazards to the nervous system in offspring exposed during critical developmental periods, assessing endpoints such as clinical signs of neurotoxicity, neuropathology, and changes in behavior, function, brain weight, or neuroreceptor/neurotransmitter responses. fao.org

Interactions with other substances can potentially increase the neurotoxic activities of this compound. For example, studies indicate that co-administration with certain compounds, including Clindamycin, Bismuth subcitrate potassium, Bismuth subgallate, Cycloserine, Cyclosporine, and Didanosine, may enhance the neurotoxic potential of butaperazine. drugbank.com

Research on the parent compound, phenothiazine, suggests it has low toxicity in mammals and does not induce CNS depression, carcinogenicity, or genotoxicity. researchgate.net Phenothiazines can cross the blood-brain barrier. researchgate.net However, a distinction appears to exist between the parent phenothiazine and its antipsychotic derivatives regarding neurotoxicity in some models. In a C. elegans model of Parkinson's disease, while phenothiazine itself showed neuroprotective effects, phenothiazine antipsychotics with dopamine antagonist properties were not cytoprotective and even induced motor deficits. researchgate.net This highlights the importance of evaluating individual phenothiazine derivatives.

Molecular Mechanisms of Neurotoxicity Associated with Phenothiazines

The neurotoxicity associated with phenothiazines, a class that includes this compound, is linked to several molecular mechanisms. A primary action of phenothiazines is their antagonistic activity at dopamine receptors, particularly the D2 subtype, although they can also affect other monoamine neurotransmitter receptors. nih.govplos.orgfrontiersin.org This receptor interaction is central to their therapeutic effects but also contributes to neurological side effects and potentially neurotoxic outcomes upon chronic administration or at higher concentrations.

Phenothiazines are also known to interact with calmodulin (CaM), a ubiquitous calcium-binding protein, which could contribute to their cellular effects independently of dopamine receptor antagonism. plos.orgfrontiersin.org

Another significant molecular mechanism implicated in phenothiazine-associated neurotoxicity is the induction of oxidative stress. Phenothiazines can generate reactive oxygen species (ROS) or inhibit antioxidant enzymes, leading to cellular damage, including DNA damage and mitochondrial dysfunction, ultimately resulting in cell death. frontiersin.orgnih.gov Cancer cells, which often exhibit higher baseline levels of oxidative stress, are particularly susceptible to this cytotoxicity. frontiersin.org Studies on N10-carbonyl-substituted phenothiazines have shown their ability to inhibit lipid peroxidation and oxidative stress, offering protection against oxidative damage in brain tissue. nih.gov The parent phenothiazine nucleus itself has demonstrated inhibitory action against oxidative damage. nih.gov Research on phenothiazine and derivatives like 2-chlorophenothiazine (B30676) has shown they can reduce glutamate-induced ROS in cell models. plos.org

Furthermore, phenothiazines can disrupt the integrity of cell membranes through intercalation with the lipid bilayer. frontiersin.orgnih.gov This interaction alters membrane fluidity and organization, potentially impacting crucial membrane-dependent processes such as signal transduction and ion channel activity. frontiersin.org

The oxidative mechanisms of phenothiazines, such as chlorpromazine, involve the sequential oxidation of the nitrogen and sulfur atoms within the tricyclic core. mdpi.com This oxidative process can lead to the formation of reactive intermediates.

While specific molecular neurotoxicity data for this compound is limited, its classification as a phenothiazine with dopamine antagonistic properties suggests that mechanisms involving dopamine receptor interactions, oxidative stress, and membrane disruption are likely contributors to any observed neurotoxic effects.

Iv. Advanced Clinical Research and Outcomes Assessment

Clinical Efficacy Studies and Methodological Rigor

Randomized Clinical Trial Designs (e.g., fixed-dose, flexible-dose, double-blind)

Randomized clinical trials (RCTs) are a cornerstone of evaluating the efficacy of medical treatments. These trials involve randomly assigning participants to different treatment groups, typically an intervention group receiving the drug being studied and a control group receiving a placebo or a comparator drug. coalitionagainsttyphoid.orgnih.gov Double-blind designs, where neither the participants nor the researchers know which treatment is being administered, are often employed to minimize bias. RCTs can utilize fixed-dose or flexible-dose regimens. In fixed-dose studies, participants receive a constant predetermined dose of the medication throughout the trial. Flexible-dose studies, conversely, allow for adjustment of the medication dose within a specified range based on the patient's clinical response and tolerability. While specific details on the types of randomized clinical trial designs used exclusively for butaperazine (B1668085) maleate (B1232345) in extensive recent studies are limited in the provided search results, the principles of these designs are fundamental to the historical evaluation of antipsychotics like butaperazine maleate. A study from 1969 mentions a "Doubled-Blinf Study" of butaperazine in chronic schizophrenic patients, indicating the use of blinding in its investigation. nih.gov Other search results discuss fixed-dose and flexible-dose designs in the context of clinical trials for other psychiatric medications, illustrating these common methodologies in the field. nice.org.uknih.govgoogle.com

Modified Intention-to-Treat (ITT) Populations and Efficacy Analysis

The intention-to-treat (ITT) principle is a crucial concept in the analysis of RCTs. nih.govi-med.ac.at An ITT analysis includes all participants who were randomized according to their original treatment assignment, regardless of whether they completed the treatment or adhered to the protocol. nih.govi-med.ac.atnih.gov This approach helps to maintain the balance of prognostic factors achieved through randomization and provides a more conservative and realistic estimate of the treatment's effect in a real-world setting, where non-adherence and dropouts can occur. nih.govi-med.ac.atnih.gov Modified Intention-to-Treat (mITT) populations may be used, which typically include all randomized patients who received at least one dose of the study medication. While the specific application of mITT analysis to this compound trials is not detailed in the provided snippets, the ITT principle is a standard for efficacy analysis in clinical research to avoid bias introduced by participant dropout or protocol deviations. i-med.ac.atnih.govcnr.it

Longitudinal Studies and Long-Term Outcome Measurement (e.g., re-hospitalization, social functioning, positive and negative symptoms)

Longitudinal studies track participants over an extended period to assess the long-term effects of a treatment. For antipsychotic medications, key long-term outcomes include rates of re-hospitalization, improvements in social functioning, and the sustained reduction of positive and negative symptoms of the condition being treated. Positive symptoms in schizophrenia, for example, include hallucinations and delusions, while negative symptoms include flattened affect and social withdrawal. geekymedics.com Measuring these outcomes over time provides valuable insights into the durability of the treatment effect and its impact on patients' lives beyond acute symptom reduction. While the provided search results discuss longitudinal studies and long-term outcomes like re-hospitalization and social functioning in the context of severe mental illness and antipsychotic treatment in general nih.gov, specific longitudinal studies focusing solely on this compound and these detailed outcomes are not prominently featured. A 1969 study is mentioned regarding butaperazine in chronic schizophrenic patients, suggesting that some long-term evaluation may have been conducted historically. nih.gov

Research into Adverse Effects and their Mechanisms

Research into the adverse effects of this compound is crucial for a complete understanding of its clinical profile. As a typical antipsychotic of the phenothiazine (B1677639) class wikipedia.org, this compound is associated with a risk of extrapyramidal symptoms (EPS). invivochem.cn

Extrapyramidal Symptoms (EPS) and Movement Disorders (e.g., Tardive Dyskinesia, Dystonias, Bradykinesia)

Extrapyramidal symptoms (EPS) are drug-induced movement disorders that can occur with antipsychotic medications, particularly typical antipsychotics. psychdb.comwikipedia.orgverywellmind.comnih.gov These symptoms arise primarily due to the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain, which is involved in regulating movement. psychdb.comwikipedia.orgverywellmind.com This dopamine blockade can lead to an imbalance with cholinergic activity, contributing to the manifestation of EPS. psychdb.com Common types of EPS include:

Tardive Dyskinesia (TD): Involuntary movements, often of the face, tongue, and limbs, that can develop after chronic exposure to antipsychotics. psychdb.comwikipedia.orgverywellmind.commedscape.com

Dystonias: Sustained muscle contractions that cause abnormal postures or repetitive movements, which can occur acutely after starting antipsychotic treatment. psychdb.comwikipedia.orgverywellmind.comnih.gov

Bradykinesia: Slowness of movement, which is a characteristic symptom of drug-induced parkinsonism, another form of EPS that includes rigidity and tremor. psychdb.comwikipedia.orgmedscape.com

This compound, being a typical antipsychotic, is known to carry a risk of inducing these extrapyramidal symptoms. invivochem.cn The mechanism underlying EPS involves the antagonism of dopamine D2 receptors in the basal ganglia, disrupting the normal regulation of motor control. psychdb.comwikipedia.orgverywellmind.comnih.gov The severity and type of EPS can vary depending on the specific antipsychotic agent, dosage, and individual patient factors. nih.gov

Correlation with Dopamine Receptor Blockade

The therapeutic efficacy and side effects of phenothiazines may be related to their inhibition of dopamine activation of adenylate cyclase. nih.gov Studies suggest that butaperazine binds to dopamine receptors, reducing dopaminergic neurotransmission. psychopharmacologyinstitute.com While the precise mechanism is not entirely known, the antagonism of dopamine receptors, particularly D2, in the mesolimbic pathway is considered the main contributor to the antipsychotic action. egpat.comnih.gov

Molecular and Neurobiological Underpinnings of EPS

Extrapyramidal symptoms (EPS) are a significant class of adverse effects associated with typical antipsychotics like butaperazine. The neurobiological basis of EPS is strongly linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway. nih.govrroij.compsychopharmacologyinstitute.com This pathway plays a crucial role in motor planning and control, with dopaminergic neurons stimulating purposeful movement. psychopharmacologyinstitute.com D2 antagonism in this area induces EPS. psychopharmacologyinstitute.com The potency of first-generation antipsychotics in causing EPS is correlated with their affinity for D2 receptors in the basal ganglia. rroij.com This suggests that the induction of parkinsonism, a form of EPS, is an almost inescapable consequence of D2 receptor blockade in the basal ganglia necessary for antipsychotic effect. rroij.com

Neuroleptic Malignant Syndrome (NMS): Pathophysiology and Risk Factors

Neuroleptic Malignant Syndrome (NMS) is a rare but potentially life-threatening reaction associated with dopamine-blocking agents, including phenothiazines such as butaperazine. medicinenet.comnih.govwikipedia.orgbinasss.sa.crpatient.infoyoutube.com The underlying pathophysiology of NMS is complex and not entirely understood, but a central hypothesis involves a sudden and marked reduction in central dopaminergic activity. nih.govbinasss.sa.cryoutube.com This reduction is primarily attributed to D2 dopamine receptor blockade in key brain regions, including the nigrostriatal pathway, hypothalamus, and mesolimbic/cortical pathways. nih.govbinasss.sa.cryoutube.com

Blockade of dopamine receptors in the hypothalamus is believed to contribute to impaired heat dissipation and the fever observed in NMS. wikipedia.orgbinasss.sa.cr Antipsychotic-induced increased calcium release from the sarcoplasmic reticulum of muscle cells may also play a role in the muscle rigidity seen in NMS. wikipedia.org

Risk factors for the development of NMS include rapid increases in medication dosage, dehydration, agitation, and catatonia. wikipedia.orgyoutube.com Concomitant use of lithium has also been associated with a higher risk of NMS when an antipsychotic drug is initiated. wikipedia.org

Molecular Mechanisms Linking Chemical Structure to Specific Side Effects (e.g., Piperazine (B1678402) Ring and Buccoglossal Syndrome)

The chemical structure of phenothiazines, including butaperazine, features a tricyclic phenothiazine nucleus linked to a side chain at the 10th position. egpat.com Based on the nature of this side chain, phenothiazines are classified into different categories, including those with a piperazine structure. egpat.combiologydiscussion.com Butaperazine belongs to the piperazine class of phenothiazines. biologydiscussion.com

The piperazine side chain in phenothiazines is generally associated with higher potency compared to aliphatic and piperidine (B6355638) derivatives. nih.govegpat.comrroij.comresearchgate.net This higher potency is often linked to a greater propensity for causing extrapyramidal symptoms. rroij.comresearchgate.net While the search results confirm the association between piperazine phenothiazines and a higher risk of EPS, specific molecular mechanisms directly linking the piperazine ring structure to the development of buccoglossal syndrome (a form of tardive dyskinesia) at a detailed molecular level are not extensively described in the provided snippets. Tardive dyskinesia, including buccoglossal syndrome, is understood to be a long-term consequence of chronic dopamine D2 receptor blockade. rsc.org The increased risk of EPS, including tardive dyskinesia, with piperazine phenothiazines like butaperazine is likely related to their potent D2 receptor antagonism in the nigrostriatal pathway.

Drug Interactions and Pharmacological Basis

This compound's pharmacological profile suggests potential for various drug interactions, both pharmacokinetic and pharmacodynamic.

Pharmacokinetic Interactions (e.g., Altered Serum Concentrations, Metabolism)

Pharmacokinetic studies on butaperazine have indicated that serum levels can be proportional to the administered dose. nih.gov The dosage regimen can influence steady-state blood levels, with a higher whole blood steady-state drug plasma level observed with thrice-daily use compared to the same total daily dose given once a day. nih.govnih.gov Research in non-responding schizophrenic patients showed lower levels of butaperazine in plasma and red blood cells after single or chronic dosing compared to clinically responding patients. nih.gov

Metabolism of butaperazine has been studied in animal models. In rats and dogs, principal fecal metabolites of butaperazine dimaleate result from hydroxylation of the phenothiazine ring system and oxidative N-demethylation. nih.gov Fission of the piperazine ring by multiple oxidative N-dealkylation has also been observed, yielding substituted ethylenediamine (B42938) metabolites in rats. nih.gov Minor metabolites include butaperazine sulfoxide, butaperazine sulfone, and a reduction product of the butyryl side-chain carbonyl group. nih.gov

Butaperazine is subject to pharmacokinetic interactions with other drugs. For instance, aluminum hydroxide (B78521) can decrease the absorption of butaperazine, leading to reduced serum concentrations and potentially decreased efficacy. drugbank.com Conversely, butaperazine may increase the serum concentrations of certain drugs, such as acebutolol, amineptine, amitriptyline, amitriptylinoxide, alprenolol, and butriptyline. drugbank.comdrugbank.com

Pharmacodynamic Interactions (e.g., Potentiation of CNS Depression, Anticholinergic Effects)

Butaperazine can engage in pharmacodynamic interactions, affecting the actions of other drugs at receptor sites or physiological systems. A notable interaction involves the potentiation of central nervous system (CNS) depression. The risk or severity of CNS depression can be increased when butaperazine is combined with various substances that also depress the CNS, including 1,2-benzodiazepines, acetazolamide, acetophenazine, agomelatine, alverine, amobarbital, alprazolam, apomorphine, apronalide, atracurium (B1203153), atracurium besylate, azelastine, baclofen, benactyzine, butabarbital, butalbital, butobarbital, butorphanol, bupropion, buspirone, cariprazine, chloral (B1216628) hydrate, chlordiazepoxide, chlormezanone, chloroprocaine, chlorprothixene, chlorzoxazone, cinchocaine, cisapride, cisatracurium, clemastine, clidinium, clobazam, clothiapine, clotiazepam, clozapine, codeine, cyclizine, cyclobenzaprine, desflurane, desipramine, desloratadine, dexmedetomidine, diazepam, dibucaine, dichloralphenazone, diclofenac, dicyclomine, diethylpropion, difenoxin, dihydrocodeine, dihydroergotamine, dimenhydrinate, diphenhydramine, diphenoxylate, dolasetron, donepezil, doxepin, doxylamine, dronabinol, droperidol, dyclonine, efavirenz, enoxaparin, entacapone, ephedrine, escitalopram, eszopiclone, ethanol, ethchlorvynol, etomidate, fentanyl, fexofenadine, flavoxate, floctafenine, flunitrazepam, fluoxetine, flupentixol, flurazepam, fluspirilene, gabapentin, galantamine, ganciclovir, ginger, ginkgo biloba, glipizide, glycopyrronium, granisetron, guanfacine, haloperidol, hydrocodone, hydromorphone, hydroxyzine, hyoscyamine, ibopamine, ifenprodil, iloperidone, imipramine, indalpine, isocarboxazid, isoflurane, ketamine, ketorolac, labetalol, lacosamide, lamotrigine, leflunomide, lemborexant, levocetirizine, levorphanol, lidocaine, linezolid, lisuride, lithium, lofexidine, lorazepam, lormetazepam, loxapine, lumateperone, lurasidone, magnesium sulfate, maprotiline, meclizine, medazepam, meloxicam, meperidine, mephentermine, mephobarbital, meprobamate, metaxalone, methadone, methamphetamine, methocarbamol, methohexital, methotrimeprazine, methoxyphenamine, methylphenidate, metoclopramide, metoprolol, midazolam, milnacipran, mirtazapine, mitragynine, molindone, morphine, moxisylyte, nalbuphine, naloxone, naltrexone, nefazodone, neostigmine, nicomorphine, nifedipine, nilvadipine, nimodipine, nitrazepam, nitrous oxide, norepinephrine, nortriptyline, olanzapine, opium, orphenadrine, oxaliplatin, oxazepam, oxcarbazepine, oxycodone, oxymorphone, palonosetron, papaveretum, papaverine, paregoric, paroxetine, pemoline, pentazocine, pentobarbital, periciazine, perphenazine, phenelzine, pheniramine, phenobarbital, phentolamine, phenylephrine, physostigmine, piminodine, pindolol, pipecuronium, piracetam, piritramide, pizotifen, pramipexole, pregabalin, primidone, procarbazine, prochlorperazine (B1679090), promethazine, propofol, propranolol, protriptyline, quazepam, quetiapine, quinidine, ramelteon, remifentanil, reserpine, rivastigmine, rocuronium, rolapitant, rotigotine, safinamide, scopolamine, secobarbital, selegiline, serotonin (B10506), sertindole, sertraline, sibutramine, sodium oxybate, solifenacin, suvorexant, tacrine, tamsulosin, tapentadol, temazepam, teniposide, tetrabenazine, thiethylperazine, thioridazine, thiopental, thioproperazine, thioridazine, tramadol, tranylcypromine, trazodone, triazolam, trimeprazine, trimipramine, trospium, tubocurarine, ubrogepant, valproic acid, vecuronium, venlafaxine, vigabatrin, vilazodone, ziprasidone, zolpidem, zopiclone, and zotepine. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

Butaperazine can also increase anticholinergic activities when co-administered with other drugs possessing anticholinergic properties, such as hyoscyamine. drugbank.commedicalnewstoday.com This can lead to an increased risk of anticholinergic side effects. Butaperazine may decrease the stimulatory activities of certain drugs like amphetamine and chlorphentermine. drugbank.com Additionally, butaperazine may increase the antipsychotic activities of amisulpride. drugbank.com

Studies on Specific Interactions (e.g., with Benztropine (B127874) Mesylate, Procyclidine (B1679153), other CNS depressants)

Research has investigated the potential for interactions between this compound and other commonly co-administered medications, particularly those used to manage side effects or concurrent conditions. One study specifically examined the effect of benztropine mesylate on plasma levels of this compound cambridge.orgpsychiatryonline.orgcambridge.org. Benztropine mesylate is an anticholinergic medication often prescribed to treat extrapyramidal symptoms induced by antipsychotics like butaperazine wikipedia.orgguidetopharmacology.orgnih.govnih.gov.

Interactions between procyclidine, another anticholinergic agent, and neuroleptic drugs, including phenothiazines such as butaperazine, have also been studied cambridge.orgnih.gov. These studies observed a significant reduction in the mean serum levels of several neuroleptic drugs when procyclidine was administered concomitantly cambridge.orgnih.gov. This reduction was found to be inversely correlated with mean serum procyclidine levels cambridge.orgnih.gov. While these studies focused on chlorpromazine, haloperidol, and fluphenazine, the findings suggest a potential for similar pharmacokinetic interactions with other phenothiazine antipsychotics like this compound due to shared metabolic pathways or other mechanisms.

The potential for interactions with other Central Nervous System (CNS) depressants is also a consideration, given this compound's nature as an antipsychotic. While specific studies on this compound and a wide range of CNS depressants were not extensively detailed in the search results, the general principle of additive CNS depression when combining such agents is a known pharmacological consideration. Procyclidine, for instance, can cause CNS depression in overdose, highlighting the potential for enhanced effects when combined with other CNS depressants mims.com.

Pharmacogenomics and Personalized Medicine Research

Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for personalizing antipsychotic treatment, including with medications like this compound nih.govfrontiersin.orgmdpi.comijpras.com. The goal is to predict individual responses to medication based on genetic profiles, thereby optimizing efficacy and minimizing adverse effects nih.govfrontiersin.org.

Research in this field focuses on identifying genetic variants that can predict how a patient will respond to antipsychotic drugs nih.govmdpi.com. Genetic variations in genes encoding drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) isoenzymes, and in neurotransmitter receptors (such as dopamine and serotonin receptors) have been investigated for their influence on the pharmacokinetics and pharmacodynamics of antipsychotics nih.govfrontiersin.orgmdpi.com.

Knowing the genotype of CYP450 isoenzymes could potentially help in identifying reasons for treatment non-responsivity or toxicity frontiersin.org. While the specific pharmacogenomic profile of this compound was not detailed in the search results, as a phenothiazine antipsychotic, its metabolism is likely influenced by some of these common pathways.

V. Medicinal Chemistry and Structure Activity Relationship Sar

Phenothiazine (B1677639) Ring System: Core Structure and Modifications

At the core of butaperazine (B1668085) maleate (B1232345) is the phenothiazine ring system. firsthope.co.injmedchem.com This tricyclic structure is composed of two benzene (B151609) rings connected by a sulfur atom and a nitrogen atom within a central ring. firsthope.co.infishersci.be This phenothiazine nucleus serves as a fundamental scaffold for a variety of pharmacologically active compounds, including agents used as antipsychotics, antihistamines, and antiemetics. researchgate.netresearchgate.net

Significance of Piperazine (B1678402) Side Chain Substitutions

A defining structural characteristic of butaperazine maleate is the presence of a piperazine ring as part of the side chain attached to the nitrogen atom at the 10-position of the phenothiazine core. wikipedia.orgfirsthope.co.in The specific nature of this side chain at the N10 position plays a significant role in determining the molecule's activity. firsthope.co.in In the context of phenothiazine neuroleptics, a three-carbon chain linking the 10-position of the phenothiazine ring to the terminal amine nitrogen is generally considered important for activity. slideshare.netslideshare.net

Phenothiazines are categorized into different classes—aliphatic, piperidine (B6355638), and piperazine—based on the type of nitrogen-containing ring present in their side chain. firsthope.co.in Piperazine-substituted phenothiazines, such as butaperazine, are typically associated with higher potency and a greater propensity for inducing extrapyramidal side effects when compared to their aliphatic or piperidine counterparts. firsthope.co.inauburn.edu Research suggests that the presence of the piperazine moiety is integral to maintaining the activity of these compounds. nih.gov

Positional Effects of Substituents on Antipsychotic Potency and Receptor Affinity

The position and chemical nature of substituents on the phenothiazine ring are critical determinants of both antipsychotic activity and affinity for various receptors. cutm.ac.in Substitution at the 2-position of the phenothiazine ring is particularly impactful, often leading to increased antipsychotic potency, especially when the substituent is an electron-withdrawing group. firsthope.co.inslideshare.netslideshare.net Examples of such influential substituents include halogens, like chlorine found in chlorpromazine, and trifluoromethyl groups. pharmacy180.comjmedchem.comnih.gov The potency of phenothiazines generally correlates with the electron-withdrawing nature of the substituent at the 2-position. neu.edu.tr

Studies on the SAR of phenothiazines have indicated that the potency of substituents varies depending on their position on the ring, with the order of increasing potency typically being 1 < 4 < 3 < 2. pharmacy180.comcutm.ac.in Substitutions at positions 1, 3, and 4 can lead to a decrease in activity. Specifically, substituents at the 1-position may hinder the proper conformation of the side chain required for dopamine (B1211576) receptor binding, while those at the 4-position might interfere with the interaction of the sulfur atom with the dopamine receptor. neu.edu.trauburn.edu

The terminal amino group attached to the N10 side chain is essential and is generally a tertiary amine to achieve maximum potency. pharmacy180.comslideshare.netcutm.ac.in Increasing the size of alkyl groups on the terminal amine beyond a methyl group can diminish antipsychotic activity. cutm.ac.in Although phenothiazines with piperazine or piperidine rings were initially thought to be less potent than those with dimethylamino groups, the introduction of a substituent, such as a hydroxyethyl (B10761427) group, at the 4th position of the piperazine or piperidine ring can significantly enhance activity. pharmacy180.comcutm.ac.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that establish relationships between the structural and physicochemical properties of molecules and their biological activities. univ-biskra.dz These studies are valuable tools for understanding, quantifying, and predicting the biological activity of chemical compounds. univ-biskra.dzuu.nl QSAR investigations have been conducted on phenothiazine derivatives to explore the correlations between molecular descriptors and various biological effects, including cytotoxicity and activity against multidrug resistance (MDR). researchgate.net

While extensive specific QSAR studies focusing exclusively on the antipsychotic activity of this compound were not prominently found in the search results, the general principles derived from QSAR studies on phenothiazines are applicable. These principles highlight the importance of molecular descriptors such as lipophilicity (represented by Log P), electronic characteristics (like the energy of the lowest unoccupied molecular orbital, LUMO), and steric factors (such as molecular refractivity and volume) in influencing the compounds' activity. uu.nlresearchgate.net For instance, a negative coefficient for Log P in a QSAR model suggests that higher lipophilicity might correspond to decreased activity in a specific biological assay, such as anti-MDR activity. researchgate.net Various statistical methodologies, ranging from multiple linear regression to more advanced techniques like graph neural networks, are utilized in developing QSAR models. univ-biskra.dzresearchgate.netnih.govacs.org

Principles of Drug Design and Analogue Development

The understanding of the medicinal chemistry and SAR of phenothiazines, including this compound, provides a strong foundation for the rational design and development of novel analogues with potentially improved pharmacological profiles. researchgate.net Knowledge of SAR principles guides medicinal chemists in making targeted modifications to the phenothiazine core and its side chain to optimize binding affinity for target receptors, enhance potency, and potentially mitigate undesirable side effects. firsthope.co.injmedchem.comresearchgate.net

Analogue development within the phenothiazine class has historically involved systematic variations of the substituent at the 2-position of the ring, alterations to the length and chemical nature of the linker chain at the 10-position, and modifications of the terminal amine group. pharmacy180.comfirsthope.co.inslideshare.netcutm.ac.in The incorporation of different nitrogen-containing heterocyclic rings, such as the piperazine ring found in butaperazine, into the side chain has been a key strategy leading to the development of distinct subclasses of phenothiazines with varied pharmacological characteristics. firsthope.co.inauburn.edu

Drug design principles applied to phenothiazines aim to maximize beneficial interactions with target receptors, primarily dopamine D2 receptors for their antipsychotic effects, while minimizing binding to off-target receptors known to cause adverse effects, such as muscarinic, alpha-1 adrenergic, and histamine (B1213489) H1 receptors. auburn.edursc.org The ability of phenothiazine molecules to adopt conformations that mimic the structure of dopamine is also a consideration in the design of new analogues. nih.gov Ongoing research and analogue development continue to explore the versatile phenothiazine scaffold for potential therapeutic applications beyond traditional antipsychotic uses, including investigations into potential antitumor properties. researchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 1063-55-4 (CAS for maleate salt) clinisciences.com, Butaperazine (free base) CID 12598 wikipedia.orguni.lunih.gov |

| Phenothiazine | 7108 fishersci.be |

| Piperazine | 4837 nih.gov |

| Chlorpromazine | 2726 nih.gov |

| Trifluoperazine | 5575 nih.gov |

| Thioridazine | 5468 wikidoc.org |

| Fluphenazine | 3371 nih.gov |

| Prochlorperazine (B1679090) | 4917 nih.gov |

| Promazine | 4926 nih.gov |

| Triflupromazine | 5568 nih.govwikidoc.org |

| Perphenazine | 4747 nih.gov |

| Chlorprothixene | 8668 wikidoc.org |

| Thiothixene | 5281875 wikidoc.org |

| Loxapine | 3976 wikidoc.org |

| Clozapine | 2801 wikidoc.org |

| Haloperidol | 3559 neu.edu.tr |

| Risperidone | 5077 wikidoc.org |

| Sulpiride | 5315 wikidoc.org |

| Imipramine | 3696 pharmacy180.com |

| Chloracizine | 2725 pharmacy180.com |

| Dopamine | 681 nih.gov |

| Trazodone | 5533 wikipedia.org |

| Piperidine | 8081 firsthope.co.in |

| Morpholine | 7936 nih.gov |

| Acetophenazine | 1988 iiab.me |

| Carphenazine | 2574 iiab.me |

| Cyamemazine | 6855815 iiab.me |

| Dixyrazine | 5313088 iiab.me |

| Levomepromazine | 72259 iiab.me |

| Mesoridazine | 4057 iiab.me |

| Perazine | 4736 iiab.me |

| Periciazine | 4749 iiab.me |

| Piperacetazine | 4838 iiab.me |

| Pipotiazine | 5313108 iiab.me |

| Sulforidazine | 5313090 iiab.me |

| Thiopropazate | 5313091 iiab.me |

| Thioproperazine | 5313092 iiab.me |

| Zuclopenthixol | 60763 iiab.me |

| Amisulpride | 2162 iiab.me |

| Levosulpiride | 65710 iiab.me |

| Nemonapride | 441317 iiab.me |

| Remoxipride | 60764 iiab.me |

| Sultopride | 5351 iiab.me |

| Tiapride | 5399 iiab.me |

| Veralipride | 5478 iiab.me |

| Butyrophenone | 8030 neu.edu.tr |

| Haloperidol | 3559 neu.edu.tr |

| Clozapine | 2801 neu.edu.tr |

| Risperidone | 5077 neu.edu.tr |

| Olanzapine | 4585 neu.edu.tr |

| Ziprasidone | 60751 neu.edu.tr |

| Amisulpride | 2162 neu.edu.tr |

| Reserpine | 5772 neu.edu.tr |

| Trifluoperazine | 5575 nih.gov |

| Thiethylperazine | 5405 nih.gov |

| Prochlorperazine maleate | 5313089 noteskarts.com |

| Promazine hydrochloride | 6135 slideshare.net |

| Chlorpromazine hydrochloride | 6133 slideshare.net |

| Thioridazine hydrochloride | 5341 slideshare.net |

| Piperacetazine hydrochloride | 5313087 slideshare.net |

| Trifluoperazine hydrochloride | 6134 slideshare.net |

| Butizide | 2604 uu.nl |

| Carbutamide | 2583 uu.nl |

| Acepromazine | 1987 wikidoc.org |

| Chlorproethazine | 65787 wikidoc.org |

| Fluacizine | 78430 wikidoc.org |

| Promethazine | 4927 wikidoc.org |

| Propiomazine | 4966 wikidoc.org |

| Thiethylperazine | 5405 wikidoc.org |

| Amoxapine | 2153 wikidoc.org |

| Butaclamol | 37459 wikidoc.orgiiab.me |

| Fluotracen | 65816 wikidoc.org |

| Metitepine | 4115 wikidoc.org |

| Octoclothiepin | 135662 wikidoc.org |

| Trimipramine | 5591 wikidoc.org |

| Prothipendyl | 66792 wikidoc.org |

| Azaperone | 2275 wikidoc.org |

| Benperidol | 2363 wikidoc.org |

| Bromperidol | 60480 wikidoc.org |

| Droperidol | 3170 wikidoc.org |

| Fluanisone | 3369 wikidoc.org |

| Lenperone | 3887 wikidoc.org |

| Moperone | 60761 wikidoc.org |

| Pipamperone | 4839 wikidoc.org |

| Spiperone | 5257 wikidoc.org |

| Timiperone | 5400 wikidoc.org |

| Trifluperidol | 5576 wikidoc.org |

| Clopimozide | 6433234 wikidoc.org |

| Fluspirilene | 3393 wikidoc.org |

| Penfluridol | 4751 wikidoc.org |

| Pimozide | 16382 wikidoc.org |

| Phenobarbitone | 4763 nootanpharmacy.in |

| Methabarbital | 4074 nootanpharmacy.in |

| Phenytoin | 4760 nootanpharmacy.in |

| Mephenytoin | 4065 nootanpharmacy.in |

| Ethotoin | 3308 nootanpharmacy.in |

| Trimethadione | 5557 nootanpharmacy.in |

| Paramethadione | 4722 nootanpharmacy.in |

| Phensuximide | 4755 nootanpharmacy.in |

| Methsuximide | 4096 nootanpharmacy.in |

Illustrative Data Table: General Phenothiazine Class Properties

| Phenothiazine Class | Side Chain Type | Relative Potency (General Trend) | Risk of EPS (General Trend) |

|---|---|---|---|

| Aliphatic | e.g., - (CH2)3-N(CH3)2 | Lower | Lower |

| Piperidine | e.g., - (CH2)3-Piperidine | Intermediate | Lower |

| Piperazine | e.g., - (CH2)3-Piperazine | Higher | Higher |

Note: This table provides a general overview of trends within phenothiazine classes based on literature findings and is not specific quantitative data for this compound's receptor binding affinities.

Vi. Analytical and Bioanalytical Research Methodologies

Methods for Quantification of Butaperazine (B1668085) Maleate (B1232345) and its Metabolites in Biological Matrices

Quantifying butaperazine maleate and its metabolites in biological matrices such as plasma, blood, and red blood cells is essential for pharmacokinetic studies and correlating concentration with effects. Early methods for the determination of butaperazine in biological fluids included gas chromatography (GC) using a nitrogen-specific detection system. nih.gov Gas-liquid chromatography and radioreceptor analysis have also been employed and compared for measuring butaperazine in human plasma. nih.gov UV absorption spectrophotometry and amperometry have been described for detecting butaperazine in blood and plasma. nih.gov

More recent analytical approaches for quantifying drugs and their metabolites in biological matrices frequently utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. mdpi.com While specific LC-MS/MS methods for this compound are not detailed in the provided snippets, LC-MS/MS is a widely preferred technique for the analysis of various drugs and their metabolites in matrices including urine, plasma, nails, and oral fluids. mdpi.com High-performance liquid chromatography (HPLC) methods have also been developed for the determination of butaperazine in solutions, tablets, plasma, and bile. tandfonline.com One such HPLC method utilized hexane-chloroform-methylene chloride as a mobile phase to separate butaperazine from other extracted constituents, including its metabolites, and detected the drug using both UV (280 nm) and fluorescence (280 nm excitation and 530 nm fluorescence) detectors. tandfonline.com

Research findings have indicated that in schizophrenic patients, nonresponders to psychotropic medication had significantly lower levels of butaperazine in plasma and red blood cells compared to responders, both after a single dose and chronic dosing. researchgate.net This suggests the importance of accurate quantification methods in understanding individual responses.

Techniques for Assessing Drug-Receptor Binding and Kinetics In Vitro and In Vivo

Assessing drug-receptor binding and kinetics provides insights into the interaction between this compound and its biological targets, which are often dopamine (B1211576) receptors for phenothiazine (B1677639) antipsychotics. Receptor ligand binding assays are fundamental techniques used to study the interaction between a ligand and a target protein (receptor). giffordbioscience.combmglabtech.com These assays are crucial for identifying and optimizing compounds by measuring binding affinity and kinetics. giffordbioscience.com

Radioligand binding assays are a common method, utilizing radiolabeled ligands to measure binding to native or recombinant receptors. giffordbioscience.com The radioactivity of the bound complex is measured, offering high sensitivity. giffordbioscience.com Competitive binding assays, often using radiolabeled known drugs, are designed to screen for compounds that can interfere with the interaction of the radiolabeled ligand with the receptor. These assays can determine parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and inhibition constant (Ki), representing the potency of an inhibitor. giffordbioscience.combmglabtech.com

Beyond equilibrium binding, assessing binding kinetics, including association (kon) and dissociation (koff) rates, is increasingly recognized for its added value in drug discovery. nih.govexcelleratebio.com Techniques such as non-equilibrium binding kinetic assays can be developed to determine these rates. scispace.comnih.gov Integrated pharmacokinetic-pharmacodynamic (PKPD) approaches are being developed to predict the time course of in vivo receptor binding based on in vitro assays. nih.govscispace.comnih.gov These approaches aim to translate in vitro binding kinetics into cellular and in vivo effects, although this translation remains an area of active research. nih.gov

Butaperazine has been included in radioligand-binding assays using rat membrane to assess receptor binding at the H1 receptor. acs.org This demonstrates the application of binding assays to investigate the interaction of butaperazine with specific receptors.

Chromatographic and Spectroscopic Methods in Metabolic Profiling

Metabolic profiling involves the comprehensive analysis of metabolites in biological samples to understand metabolic changes influenced by factors such as drug administration. Chromatography and spectroscopy are key techniques employed in metabolic profiling. biospec.netresearchgate.net

Chromatographic methods, particularly gas chromatography (GC) and liquid chromatography (LC), are used to separate metabolites in a sample before detection. biospec.netresearchgate.net Coupling these techniques with mass spectrometry (MS) creates powerful platforms (GC-MS and LC-MS) for sensitive and reproducible detection and identification of a wide range of metabolites. biospec.netresearchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information for metabolite identification and structural elucidation.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are also valuable in metabolic profiling and metabolite identification. biospec.netfrontiersin.org NMR can provide detailed structural information and is useful for quantifying metabolites and studying metabolic pathways, including through stable isotope tracing experiments. frontiersin.orgdoe.gov Combining NMR with MS is highly effective for metabolite identification. frontiersin.org

Metabolic profiling studies using GC-MS and LC-MS have been applied to analyze metabolites in various biological samples, including serum and plasma. biospec.netresearchgate.netnih.gov These methods involve steps such as sample preparation, data acquisition, and data processing. biospec.netresearchgate.net While general principles of metabolic profiling using these techniques are well-established, specific detailed metabolic profiling studies for this compound were not extensively detailed in the provided information. However, it is known that in rats and dogs, the principal fecal metabolites of butaperazine dimaleate result from hydroxylation of the phenothiazine ring system and oxidative N-demethylation. nih.gov Minor metabolites include butaperazine sulfoxide, butaperazine sulfone, and a reduction product of the butyryl side-chain carbonyl group. nih.gov These findings on butaperazine metabolism would have likely been determined through analytical techniques such as chromatography and mass spectrometry.

| Analytical Technique | Biological Matrix | Analytes | Key Findings/Parameters |

| Gas Chromatography (GC) with Nitrogen-Specific Detection | Biological fluids (e.g., plasma) | Butaperazine | Quantification of butaperazine levels. nih.gov |

| Gas-Liquid Chromatography | Human plasma | Butaperazine | Measurement and comparison with radioreceptor analysis. nih.gov |

| UV Absorption Spectrophotometry | Blood, Plasma | Butaperazine | Detection of butaperazine. nih.gov |

| Amperometry | Blood, Plasma | Butaperazine | Detection of butaperazine. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Solutions, Tablets, Plasma, Bile | Butaperazine, Metabolites | Separation and detection, linearity, precision. tandfonline.com |

| Radioligand Binding Assay | Rat membrane | Butaperazine | Assessment of receptor binding (e.g., H1 receptor). acs.org |

Vii. Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Strategies Based on Accumulation Properties

Research into the accumulation properties of compounds like butaperazine (B1668085) is crucial for developing novel therapeutic strategies. Studies have indicated that butaperazine can accumulate in certain body tissues. For instance, research in schizophrenic patients showed that butaperazine levels in red blood cells were more strongly correlated with therapeutic response than plasma concentration. nih.gov This suggests that understanding and potentially manipulating the distribution and accumulation of butaperazine and similar compounds could lead to improved efficacy and potentially reduced systemic exposure to the free drug. The high solubility of butaperazine in fat, as indicated by high actual distribution coefficients between n-heptane and an aqueous phase, further highlights its potential for tissue accumulation. researchgate.net Future research could explore targeted delivery systems or formulations that leverage these accumulation properties to enhance drug concentrations at relevant sites of action while minimizing exposure to other tissues.

Advanced Computational Modeling in Drug Design and Receptor Interactions

Advanced computational modeling plays a vital role in modern drug design and understanding drug-receptor interactions. This is a promising avenue for research involving compounds like butaperazine maleate (B1232345). Computational techniques such as molecular docking, molecular dynamics simulations, and virtual screening are increasingly used to simulate molecular interactions between a drug and its targets, helping to predict affinity and understand binding mechanisms. mdpi.comnih.gov These methods can model the interaction between a ligand, such as butaperazine, and its receptors, frequently proteins, to predict binding poses and energies. mdpi.com While rigid docking approaches have limitations in accounting for receptor flexibility, more advanced techniques like molecular dynamics simulations can provide a more realistic description of the system. upc.edu Applying these computational methods to butaperazine maleate could provide deeper insights into its interaction with dopamine (B1211576) receptors and other potential targets, guiding the design of novel compounds with improved efficacy and selectivity. Computational modeling can also be used to investigate active transport mechanisms, such as interaction with efflux transporters, which can influence a drug's availability at its site of action. mdpi.com

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying butaperazine maleate in pharmaceutical preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. The USP monograph specifies using a C18 column, a mobile phase of acetonitrile-methanol-ion-pairing solution (40:15:45), and detection at 254 nm. System suitability requires a tailing factor ≤2.0 and relative standard deviation ≤0.73% . For identity confirmation, infrared spectroscopy (IR) or comparison of retention times against certified reference materials (CRMs) is advised .

Q. How can researchers verify the purity and identity of this compound in synthesized batches?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- IR Spectroscopy : Match characteristic peaks (e.g., C=O stretch of maleate at ~1700 cm⁻¹) to USP reference standards .

- HPLC-UV : Compare retention times and peak areas with CRMs.

- Elemental Analysis : Confirm molecular composition (C₂₄H₃₁N₃OS·2C₄H₄O₄) using combustion analysis .

Q. What are the key physicochemical properties of this compound relevant to formulation stability?

- Methodological Answer : Critical properties include:

- Solubility : Freely soluble in water (~50 mg/mL) but insoluble in chloroform, impacting solvent selection for assays .

- Melting Point : ~195°C; deviations may indicate impurities .

- Light Sensitivity : Degrades under UV exposure; store in amber glass at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic-pharmacodynamic (PK-PD) relationships observed for this compound?

- Methodological Answer : A 1980 clinical study found RBC-bound drug levels (but not plasma levels) correlated with efficacy in schizophrenia via an inverted U-shaped curve . To address such contradictions:

- Dual-Matrix Analysis : Measure drug levels in both plasma and RBCs.

- Receptor Binding Assays : Link RBC levels to central D2 dopamine receptor occupancy using radioligand displacement .

- Population PK Modeling : Account for interpatient variability in metabolism and protein binding .

Q. What experimental designs are optimal for comparing this compound’s efficacy with other phenothiazines (e.g., chlorpromazine)?

- Methodological Answer :

- Randomized Crossover Trials : Control for interindividual variability by administering butaperazine and comparator drugs to the same cohort .

- EEG-Based Endpoints : Quantify central activity using spectral analysis of delta/theta power changes, as butaperazine shows stronger EEG effects than chlorpromazine .

- Behavioral Models : Use preclinical assays (e.g., conditioned avoidance response in rodents) to compare antipsychotic potency .

Q. How should researchers interpret conflicting data on butaperazine’s plasma level variability and therapeutic response?

- Methodological Answer : Large interpatient variability in plasma levels (e.g., ±30%) complicates dose-response relationships . Mitigation strategies include:

- Therapeutic Drug Monitoring (TDM) : Use LC-MS/MS to quantify parent drug and active metabolites.

- Genotyping : Screen for CYP2D6 polymorphisms affecting metabolism .

- Covariate Analysis : Adjust for factors like age, renal function, and concomitant medications in statistical models .

Q. What molecular techniques can elucidate this compound’s selectivity for dopamine receptor subtypes?

- Methodological Answer :

- Radioligand Competition Assays : Use [³H]-spiperone to measure D2 vs. D3/D4 receptor affinity in transfected HEK293 cells .

- Molecular Docking Simulations : Model interactions with D2 receptor extracellular loops using X-ray crystallography data (PDB: 6CM4) .

- Knockout Models : Validate receptor specificity in D2 receptor-deficient mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.